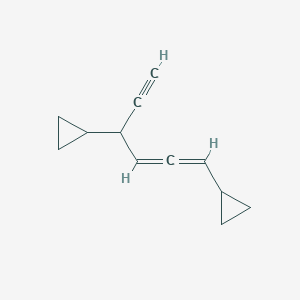
1,1'-(Hexa-1,2-dien-5-yne-1,4-diyl)dicyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Hexa-1,2-dien-5-yne-1,4-diyl)dicyclopropane is an organic compound characterized by its unique structure, which includes both cyclopropane rings and a conjugated system of double and triple bonds
Méthodes De Préparation
The synthesis of 1,1’-(Hexa-1,2-dien-5-yne-1,4-diyl)dicyclopropane typically involves the use of cyclopropane derivatives and conjugated dienes. One common method includes the reaction of cyclopropylacetylene with a suitable diene under specific conditions to form the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1,1’-(Hexa-1,2-dien-5-yne-1,4-diyl)dicyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds to double bonds or single bonds.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Addition: Electrophilic addition reactions with halogens or hydrogen halides can occur at the double or triple bonds, forming various addition products.
Applications De Recherche Scientifique
1,1’-(Hexa-1,2-dien-5-yne-1,4-diyl)dicyclopropane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’-(Hexa-1,2-dien-5-yne-1,4-diyl)dicyclopropane involves its interaction with molecular targets such as enzymes and receptors. The conjugated system of double and triple bonds allows the compound to participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways.
Comparaison Avec Des Composés Similaires
1,1’-(Hexa-1,2-dien-5-yne-1,4-diyl)dicyclopropane can be compared with other similar compounds, such as:
Hexa-1,2-diene-5-yne: This compound has a similar conjugated system but lacks the cyclopropane rings.
1,3-Hexadien-5-yne: Another compound with a conjugated system, but with different positioning of the double and triple bonds.
1,5-Hexadien-3-yne: Similar in structure but with different connectivity of the double and triple bonds.
The uniqueness of 1,1’-(Hexa-1,2-dien-5-yne-1,4-diyl)dicyclopropane lies in its combination of cyclopropane rings and a conjugated system, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
61422-94-4 |
|---|---|
Formule moléculaire |
C12H14 |
Poids moléculaire |
158.24 g/mol |
InChI |
InChI=1S/C12H14/c1-2-11(12-8-9-12)5-3-4-10-6-7-10/h1,4-5,10-12H,6-9H2 |
Clé InChI |
MGVSLZXYTOWRQH-UHFFFAOYSA-N |
SMILES canonique |
C#CC(C=C=CC1CC1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14583952.png)

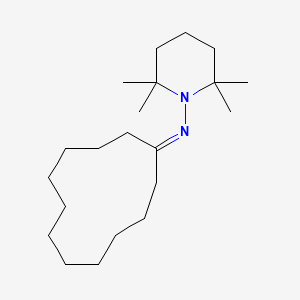
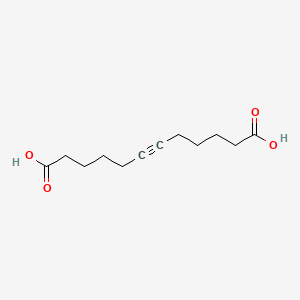
![1,4-Dimethyl-2,3-diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14583980.png)
![1-[1-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]pyridin-1-ium perchlorate](/img/structure/B14583984.png)
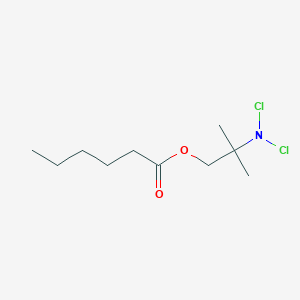
![N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine](/img/structure/B14583997.png)
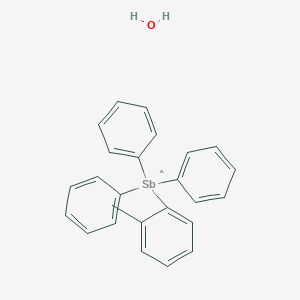
![2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14584012.png)
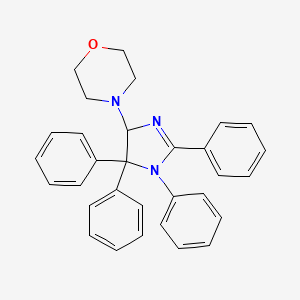
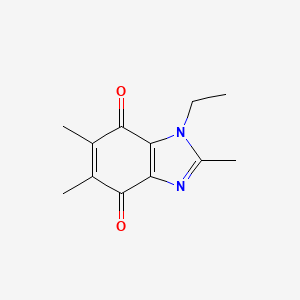
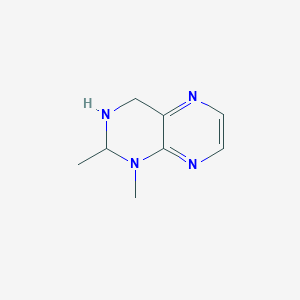
![3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14584028.png)
